

# 2-Amino-3-chloropyridine chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-3-chloropyridine

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## An In-depth Technical Guide to 2-Amino-3-chloropyridine

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of **2-Amino-3-chloropyridine**, a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical research.

## Core Chemical Properties

**2-Amino-3-chloropyridine** is a substituted pyridine ring with an amino group at position 2 and a chlorine atom at position 3. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

## Physicochemical Data

The quantitative properties of **2-Amino-3-chloropyridine** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub>	[1][2][3][4]
Molecular Weight	128.56 g/mol	[1][2][3][4]
Appearance	Gray to yellow solid; Pale cream to brown crystals or powder	[4][5][6]
Melting Point	59-65 °C	[4][6]
Boiling Point	207.0 ± 20.0 °C at 760 mmHg	[1][6]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	[1][6]
pKa	4.14 ± 0.36 (Predicted)	[6]
LogP	1.84	[1]
Flash Point	79.0 ± 21.8 °C	[1]
CAS Number	39620-04-7	[1][3][4]

## Reactivity and Synthetic Applications

The chemical behavior of **2-Amino-3-chloropyridine** is dominated by its two functional groups: the nucleophilic amino group and the chloro-substituted pyridine ring, which is susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar).[4][7] The presence of these reactive sites allows for diverse chemical transformations.[7]

- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The chlorine atom can be displaced by various nucleophiles. While electron-deficient 2-halopyridines readily undergo S<sub>N</sub>Ar, unsubstituted versions can require harsh conditions like high temperature and pressure.[8] Flow reactors providing short reaction times at high temperatures (up to 300 °C) have been shown to overcome the activation barrier for these reactions, enabling efficient conversion.[8]
- **Reactions of the Amino Group:** The amino group can undergo standard reactions such as acylation, alkylation, and diazotization. For instance, it can be converted into a chloro group via reactions like the Sandmeyer reaction, although this often requires specific conditions to achieve good yields.[9]

- **Building Block in Synthesis:** It serves as a crucial intermediate for creating more complex molecules.<sup>[4][7]</sup> Its stability and defined reactivity facilitate efficient synthetic processes for developing novel therapeutic agents, agrochemicals, and materials like polymers and coatings.<sup>[4]</sup>

## Role in Drug Discovery and Agrochemicals

2-Aminopyridine and its derivatives are recognized as important scaffolds in medicinal chemistry and drug discovery.<sup>[10][11]</sup> **2-Amino-3-chloropyridine** is particularly valuable as a precursor for a range of biologically active compounds.

- **Pharmaceutical Development:** It is a key intermediate in synthesizing pharmaceuticals, notably anti-inflammatory and antimicrobial agents.<sup>[4]</sup> The broader class of 2-amino-3-cyanopyridine derivatives, which shares a similar structural motif, has shown diverse biological activities, including antimicrobial, cardiogenic, and anti-tumor properties.<sup>[10][12]</sup>
- **Agrochemicals:** The compound is employed in the formulation of modern agrochemicals, including herbicides and pesticides, contributing to improved crop protection.<sup>[4]</sup>

## Experimental Protocols

The synthesis of **2-Amino-3-chloropyridine** can be achieved through various routes. Below are detailed methodologies for two common laboratory-scale preparations.

### Protocol 1: Reduction of 3-Chloro-2-nitropyridine

This protocol describes the synthesis of **2-Amino-3-chloropyridine** via the reduction of its nitro precursor.

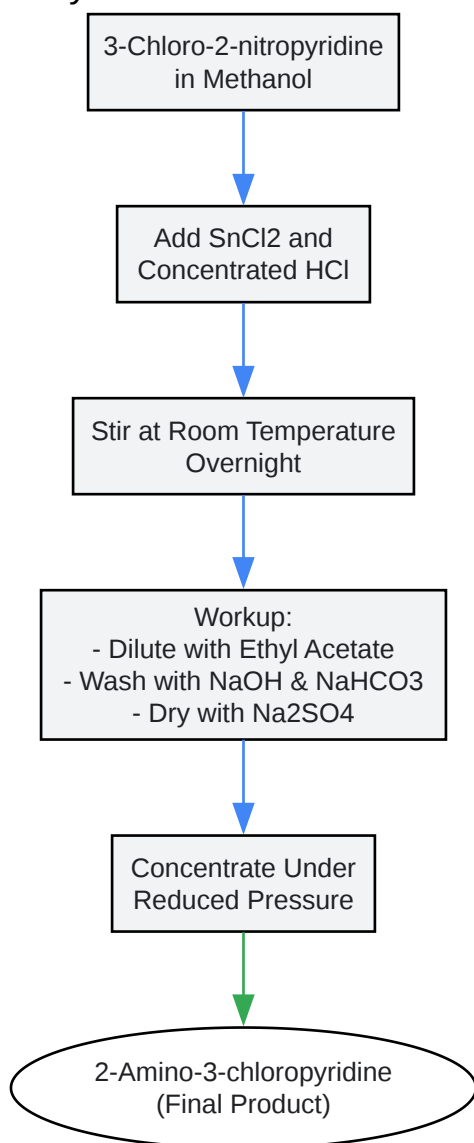
General Procedure:

- Dissolve 3-chloro-2-nitropyridine (1.00 g, 6.31 mmol) in methanol (10 mL).
- Sequentially add stannous(II) chloride (5.98 g, 31.54 mmol) and concentrated hydrochloric acid (2.63 mL, 31.54 mmol) to the solution.
- Stir the reaction mixture at room temperature overnight.

- Upon completion, dilute the reaction solution with ethyl acetate.
- Wash the solution with a 1N NaOH solution, followed by a saturated NaHCO<sub>3</sub> solution.
- Dry the resulting organic phase with anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Concentrate the organic phase under reduced pressure to obtain the final product, 3-chloro-2-aminopyridine.[6]

A typical yield for this procedure is around 63%.[6]

### Synthesis via Reduction



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Caption: Workflow for the synthesis of **2-Amino-3-chloropyridine**.

## Protocol 2: Chlorination of 3-Aminopyridine

This method involves the direct chlorination of 3-aminopyridine.

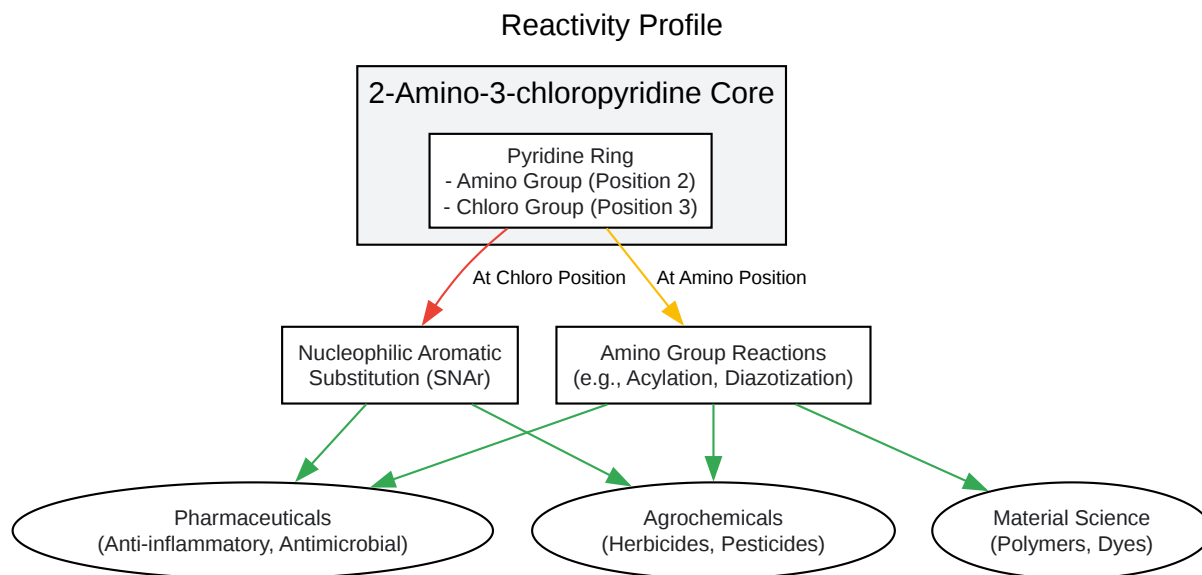
General Procedure:

- Prepare a solution of one molar part of 3-aminopyridine in 3-4 molar parts of hydrogen chloride in water (25-45% by weight).
- Add a catalytic amount of ferric chloride (or nickel/copper chloride).
- Cool the reaction vessel and introduce chlorine gas while maintaining the temperature between 15-50°C.
- After the reaction is complete, recover the product by adding a sodium bisulfite solution, followed by neutralization with sodium hydroxide at low temperature (-25°C).
- Add ammonium carbonate to precipitate the product.
- The resulting solids are collected by centrifugation and dried to yield 2-chloro-3-aminopyridine.<sup>[13]</sup>

This process typically results in yields of 70-75%.<sup>[13]</sup>

## Logical Relationships in Reactivity

The structure of **2-Amino-3-chloropyridine** allows for selective reactions at its distinct functional sites, making it a versatile synthon.



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